molecular formula C17H22N4O B3018758 1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2034343-06-9

1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Cat. No.: B3018758
CAS No.: 2034343-06-9
M. Wt: 298.39
InChI Key: CRQXLZIAHSJJCS-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a chemical research compound featuring a urea scaffold, a structure of significant interest in modern medicinal chemistry. Urea-based compounds are considered a privileged scaffold in drug discovery due to their favorable physicochemical properties and their proven ability to engage biological targets through a characteristic hydrogen-bonding network . This specific molecule combines a 4-tert-butylphenyl group with a pyrimidinyl-ethyl moiety, a structural motif often explored in the development of kinase inhibitors and other therapeutic agents . The tert-butyl group is a common feature in many bioactive compounds, often used to fine-tune metabolic stability and binding affinity. The pyrimidine ring is a nitrogen-containing heterocycle frequently found in molecules designed for neurological and oncological research, acting as a key pharmacophore for targeting various enzymes and receptors . Researchers investigate such urea derivatives for a wide spectrum of potential applications, which have included areas such as neuroscience (as potential neuroprotective or orexin receptor-targeting agents) and oncology (as potential kinase inhibitors) . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human or animal consumption. Researchers should handle this material with appropriate precautions, utilizing the necessary personal protective equipment and working in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(2-pyrimidin-5-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-17(2,3)14-4-6-15(7-5-14)21-16(22)20-9-8-13-10-18-12-19-11-13/h4-7,10-12H,8-9H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQXLZIAHSJJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves the reaction of 4-(tert-butyl)aniline with 2-(pyrimidin-5-yl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Target Compound

  • Key Features: Urea linker: Facilitates hydrogen bonding with target proteins. 4-(Tert-butyl)phenyl: Increases steric bulk and lipophilicity.

: 1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea

  • Key Differences :
    • Pyrrolidinyl and pyrazolyl substituents : Introduce conformational rigidity and additional hydrogen-bonding sites.
    • 3-Fluorophenyl : Enhances electronegativity and binding specificity compared to tert-butyl.
    • Methoxyethyl group : Improves solubility but may reduce metabolic stability .

: Chromenone-Pyrazolopyrimidine Urea Derivative (Example 75)

  • Key Differences: Chromen-4-one core: A fused bicyclic system associated with kinase inhibition (e.g., PI3K/mTOR pathways). Fluorophenyl and thiazolyl groups: Augment target selectivity and potency.

: 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

  • Key Differences: 2-Ethylphenyl vs. 4-(Tert-butyl)phenyl: Smaller alkyl substituent reduces steric hindrance. Phenoxypyrimidine: Introduces an ether linkage, altering electronic properties and solubility (logP likely higher than the target compound). Lower molecular weight (334.4 g/mol): May improve pharmacokinetic profiles .

Physicochemical and Pharmacological Properties

Property Target Compound
Molecular Formula C₁₇H₂₂N₄O (inferred) C₂₉H₃₂FN₇O₂ C₃₃H₂₅F₂N₅O₃ C₁₉H₁₈N₄O₂
Molecular Weight ~314.4 g/mol (calc.) ~546.6 g/mol 615.7 g/mol 334.4 g/mol
Functional Groups Urea, tert-butyl, pyrimidine Urea, fluorophenyl, pyrrolidinyl, pyrazole Urea, chromenone, fluorophenyl, thiazole Urea, ethylphenyl, phenoxypyrimidine
Melting Point N/A N/A 163–166°C N/A
Inferred Activity Kinase inhibition (speculative) Kinase/protease modulation Anticancer (chromenone-based) Enzyme inhibition (e.g., soluble epoxide hydrolase)

Q & A

Q. What are the recommended methods for synthesizing 1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, and how can reaction conditions be optimized?

Synthesis typically involves coupling tert-butyl-substituted aryl amines with pyrimidine-ethyl isocyanates. Key steps include:

  • Amine Activation : Use carbodiimides (e.g., DCC) or coupling agents like HATU to activate the aryl amine for urea bond formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Reactions often proceed at 50–80°C to balance reaction rate and byproduct minimization.
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (e.g., from ethanol/water) isolates the product . Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to predict favorable conditions, reducing trial-and-error approaches .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the urea linkage, tert-butyl group (δ ~1.3 ppm for 9H singlet), and pyrimidine protons (δ ~8.5–9.0 ppm for aromatic protons).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns critical for stability (e.g., urea NH···O interactions) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI) validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirms C, H, N composition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this urea derivative?

  • Core Modifications : Systematically vary substituents on the tert-butylphenyl (e.g., halogenation) or pyrimidine (e.g., methoxy, amino groups) to assess effects on target binding.
  • Bioisosteric Replacement : Substitute the urea moiety with thiourea or amide groups to probe hydrogen-bonding requirements.
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with hypothetical targets (e.g., kinases, GPCRs). Validate with enzymatic assays (e.g., IC50_{50} determination) .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft parameters) properties with activity .

Q. What experimental strategies address contradictions in solubility and stability data for this compound under physiological conditions?

  • pH-Dependent Stability : Perform accelerated degradation studies (40°C, 75% RH) in buffers (pH 1.2–7.4) with HPLC monitoring to identify degradation products (e.g., hydrolysis of urea bond) .
  • Solubility Enhancement : Test co-solvents (e.g., PEG 400), cyclodextrin complexation, or nanoformulation (liposomes). Use dynamic light scattering (DLS) to assess particle size.
  • Crystallinity Analysis : Compare amorphous vs. crystalline forms via DSC and PXRD; amorphous forms often improve solubility but reduce stability .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic (PK) properties?

  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 predict logP, BBB permeability, and CYP450 interactions. Prioritize derivatives with logP <5 and low CYP inhibition risk.
  • Metabolite Identification : Use in silico metabolism simulators (e.g., MetaSite) to predict oxidation sites on the tert-butyl or pyrimidine groups.
  • Free Energy Calculations : MM/PBSA or FEP+ methods quantify binding affinity changes upon structural modifications .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in biological systems?

  • Target Deconvolution : Combine affinity chromatography (immobilized compound) with proteomics (LC-MS/MS) to identify binding proteins.
  • Pathway Analysis : RNA-seq or phosphoproteomics post-treatment reveals affected signaling pathways (e.g., MAPK, PI3K-AKT).
  • Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives localizes the compound within cells (e.g., mitochondrial targeting) .

Methodological Resources

  • Reaction Design : ICReDD’s integrated computational-experimental framework accelerates reaction optimization .
  • Safety Protocols : Follow ECHA guidelines for handling pyrimidine derivatives, including respiratory protection and waste disposal .
  • Data Reproducibility : Use CRDC classifications (e.g., RDF2050112 for reactor design) to standardize experimental reporting .

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